molecular formula C14H18N4O2 B2414697 3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide CAS No. 2034266-08-3

3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2414697
CAS No.: 2034266-08-3
M. Wt: 274.324
InChI Key: UQEZFTNSPINXRH-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. The presence of the pyrazolo[1,5-a]pyridine moiety adds to its complexity and potential for diverse chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyridines and diketones

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The isoxazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be performed on the pyrazolo[1,5-a]pyridine moiety to produce reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Nucleophiles like ammonia (NH₃) or electrophiles like acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can include oxidized isoxazoles, reduced pyrazolo[1,5-a]pyridines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows it to interact with various biological targets.

Medicine

In the field of medicine, this compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting specific diseases.

Industry

In industry, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide

  • N,N-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine

  • 4,5,6,7-Tetrahydropyrazolo[1,5-d][1,2,4]-triazin-4-one, 2,6-dimethyl-7

Uniqueness

3,5-Dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide stands out due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-9-13(10(2)20-17-9)14(19)15-7-11-8-16-18-6-4-3-5-12(11)18/h8H,3-7H2,1-2H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEZFTNSPINXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=C3CCCCN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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